7-Methoxy-2,3-dimethyl-6-nitro-1H-indole
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Overview
Description
7-Methoxy-2,3-dimethyl-6-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-Methoxy-2,3-dimethyl-6-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2,3-Dimethylindole: Lacks the methoxy and nitro groups but shares the core indole structure.
6-Nitroindole: Similar nitro substitution but lacks the methoxy and dimethyl groups.
Uniqueness: 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, dimethyl, and nitro groups makes it a versatile compound for various applications .
Properties
CAS No. |
53918-87-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
7-methoxy-2,3-dimethyl-6-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)12-10-8(6)4-5-9(13(14)15)11(10)16-3/h4-5,12H,1-3H3 |
InChI Key |
MRGJVNAKGRACSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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